molecular formula C18H17N3O2S B2861948 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207040-61-6

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2861948
CAS RN: 1207040-61-6
M. Wt: 339.41
InChI Key: LSSKQLSWEAVNEK-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological properties.

Scientific Research Applications

Urease Inhibition

Urease: is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori. The inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria . Compounds similar to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide have been designed and synthesized for their urease inhibitory activities. These compounds have shown high activity against the enzyme, with some derivatives exhibiting significant inhibitory potency, suggesting that they could be promising candidates for further evaluation as urease inhibitors .

Anticancer Activity

Thiadiazole derivatives, which share a similar structural motif with 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide, have been extensively studied for their anticancer properties . These compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets. Research has indicated that various thiadiazole derivatives demonstrate efficacy across cancer models, both in vitro and in vivo, with some compounds even advancing to clinical trials .

Enzyme Interaction Studies

The molecular structure of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide allows it to interact well with the active sites of enzymes. Docking studies have been performed to understand how these interactions occur, which can provide insights into the design of more effective enzyme inhibitors .

Pharmacological Properties

Compounds with a thiadiazole core are known for their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. Given the structural similarities, 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide may also exhibit a range of pharmacological effects, making it a compound of interest for drug development .

Nickel Chelation

Some thiadiazole derivatives act as nickel chelators, which is significant because nickel is a cofactor in urease. Chelating the nickel ions can inhibit the activity of urease, providing another mechanism by which 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide could potentially function as a urease inhibitor .

Chemical Synthesis and Modification

The compound can serve as a starting point or intermediate in the synthesis of more complex molecules. Its chemical structure allows for various modifications, which can lead to the creation of new compounds with desired biological activities. This versatility is essential for medicinal chemistry research, where slight changes in molecular structure can result in significant differences in biological activity .

Mechanism of Action

Target of Action

The compound, 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide, has been found to exhibit potential anticancer activity . The primary targets of this compound are likely to be Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These proteins play crucial roles in cell proliferation, survival, and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets, potentially inhibiting their activity. For instance, it may inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent transcription of genes involved in cell proliferation and survival . Similarly, the compound may inhibit the kinase activity of EGFR and VEGFR-2, preventing the activation of downstream signaling pathways involved in cell proliferation and angiogenesis .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting STAT3, it can disrupt the JAK-STAT signaling pathway, which is often upregulated in various types of cancer . By inhibiting EGFR and VEGFR-2, it can disrupt the MAPK and PI3K-Akt signaling pathways, which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-7-13(8-10-15)16-11-20-18(24-12-17(19)22)21(16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKQLSWEAVNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

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